[(2R)-oxolan-2-yl]methanethiol
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Overview
Description
[(2R)-oxolan-2-yl]methanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-oxolan-2-yl]methanethiol typically involves the thiolation of oxirane derivatives. One common method is the reaction of (2R)-oxirane with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as metal oxides or supported catalysts are employed to enhance the reaction rate and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-oxolan-2-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers.
Scientific Research Applications
[(2R)-oxolan-2-yl]methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of [(2R)-oxolan-2-yl]methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simpler thiol with a similar sulfur-containing functional group.
Ethanethiol: Another thiol with an ethyl group instead of the oxolan ring.
Propane-1-thiol: A thiol with a propane backbone.
Uniqueness
[(2R)-oxolan-2-yl]methanethiol is unique due to its tetrahydrofuran ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C5H10OS |
---|---|
Molecular Weight |
118.20 g/mol |
IUPAC Name |
[(2R)-oxolan-2-yl]methanethiol |
InChI |
InChI=1S/C5H10OS/c7-4-5-2-1-3-6-5/h5,7H,1-4H2/t5-/m1/s1 |
InChI Key |
HZEQZXCNBJSQCS-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)CS |
Canonical SMILES |
C1CC(OC1)CS |
Origin of Product |
United States |
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